molecular formula C16H22N4 B2459440 3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile CAS No. 2210050-35-2

3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B2459440
CAS No.: 2210050-35-2
M. Wt: 270.38
InChI Key: OGAGEWWXEIBMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile is a chemical compound of significant interest in medicinal chemistry and pharmacological research, provided for research use only. Its structure, which incorporates a cyclohexylpiperazine group linked to a pyridine-carbonitrile scaffold, is commonly associated with compounds that exhibit potent biological activity by interacting with specific cellular targets. Scientific literature indicates that the 4-cyclohexylpiperazin-1-yl fragment is a privileged structure in drug discovery, frequently found in molecules designed as kinase inhibitors or as agonists for receptors like c-Mpl, the thrombopoietin receptor . Compounds featuring this pharmacophore have been investigated for their potential to stimulate platelet production in models of thrombocytopenia, suggesting a potential research application for this compound in hematology and related fields . The carbonitrile group on the pyridine ring can be a key moiety influencing the molecule's electronic properties, binding affinity, and metabolic stability. This product is intended solely for laboratory research by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can rely on the high purity and quality of this compound for their investigative applications in developing novel biochemical probes.

Properties

IUPAC Name

3-(4-cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c17-13-15-16(7-4-8-18-15)20-11-9-19(10-12-20)14-5-2-1-3-6-14/h4,7-8,14H,1-3,5-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAGEWWXEIBMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-cyclohexylpiperazine with picolinonitrile under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile is unique due to its specific combination of a cyclohexylpiperazine moiety and a picolinonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H20N4
  • Molecular Weight : 244.35 g/mol
  • CAS Number : 2210050-35-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structure suggests potential activity as a ligand for neuroreceptors and as an inhibitor for certain kinases.

Antitumor Activity

Research has indicated that derivatives of pyridine compounds, including those similar to this compound, exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results as inhibitors of c-Met kinase, which is involved in tumor growth and metastasis .

Neuropharmacological Effects

The cyclohexylpiperazine moiety is known to influence the central nervous system. Compounds containing this structure often exhibit anxiolytic and antidepressant properties. Studies have suggested that piperazine derivatives can modulate serotonin and dopamine receptors, indicating potential use in treating mood disorders.

Case Studies

  • Inhibition of c-Met Kinase : A study involving substituted pyridines demonstrated that certain derivatives could inhibit the c-Met enzyme effectively. This suggests that this compound may also possess similar inhibitory properties, making it a candidate for further development as an antitumor agent .
  • Neuropharmacological Assessment : In preclinical models, compounds with piperazine rings have been assessed for their ability to reduce anxiety-like behaviors in rodents. The results indicate that modifications to the piperazine structure can enhance efficacy and selectivity for specific receptor subtypes.

Data Table: Biological Activities and Corresponding Studies

Activity TypeCompound/DerivativesStudy Reference
c-Met InhibitionPyridazine derivatives
Antidepressant EffectsPiperazine derivatives
Antitumor ActivitySimilar pyridine compounds

Q & A

Q. How does the compound serve as a precursor for heterocyclic derivatives?

  • Example : Reactivity of the nitrile group enables:
  • Cyclization : With hydrazines to form pyrazolo[3,4-b]pyridines (anticancer candidates) .
  • Nucleophilic Addition : Grignard reagents yield ketone intermediates for further functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.